molecular formula C11H14BrNO B2622909 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol CAS No. 1247396-97-9

2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

Cat. No.: B2622909
CAS No.: 1247396-97-9
M. Wt: 256.143
InChI Key: XXRAGJQIARRQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol (molecular formula: C₁₂H₁₆BrNO, molecular weight: 282.17 g/mol) is a brominated indene derivative featuring an aminoethanol side chain. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting signaling pathways, such as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators . Its synthesis typically involves coupling a brominated indene core with an ethanolamine moiety via nucleophilic substitution or reductive amination . The bromine atom at the 5-position enhances electrophilic reactivity and serves as a handle for further derivatization .

Properties

IUPAC Name

2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-2-3-10-8(7-9)1-4-11(10)13-5-6-14/h2-3,7,11,13-14H,1,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRAGJQIARRQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NCCO)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol typically involves the bromination of an indene precursor followed by amination and subsequent functionalization to introduce the ethan-1-ol group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups such as amines or ethers.

Scientific Research Applications

Structure and Composition

The molecular formula of 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is C9H10BrNC_9H_{10}BrN with a molecular weight of 212.09 g/mol. The compound features a bromo-substituted indene structure that contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of 5-bromoindane exhibit various pharmacological activities.

Case Study: Cardiac Myosin Inhibitors

A study on cardiac myosin inhibitors highlighted the optimization of compounds similar to this compound. These compounds showed promise in treating heart diseases by selectively inhibiting myosin activity, demonstrating the importance of structural modifications for enhancing efficacy and reducing side effects .

Research has shown that compounds derived from 5-bromoindane possess antitumor and anti-inflammatory properties. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
5-Bromoindane Derivative AAntitumor
5-Bromoindane Derivative BAnti-inflammatory
5-Bromoindane Derivative CAntibacterial

Material Science

The unique properties of the indene structure allow for applications in material science, particularly in the development of organic semiconductors and sensors. The compound's ability to form stable complexes with various metal ions can be exploited in sensor technology.

Case Study: Sensor Development

A recent study explored the use of indene derivatives in biosensing applications. The incorporation of this compound into sensor platforms demonstrated enhanced sensitivity and selectivity for biomolecular detection .

Mechanism of Action

The mechanism of action for 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol involves its interaction with molecular targets, which could include enzymes or receptors. The brominated indene structure allows it to fit into specific binding sites, potentially modulating biological activity through inhibition or activation of these targets.

Comparison with Similar Compounds

Key Observations:

  • Bromine Substitution : The 5-bromo group in the target compound and analogue 15a enhances electrophilicity and binding to hydrophobic pockets in targets like CCR2 .
  • Aminoethanol Side Chain: This moiety is critical for hydrogen bonding with kinase ATP-binding domains (e.g., B-Raf in GDC-0879) .
  • Heterocyclic Modifications : Analogues like CYM-5442 and GDC-0879 incorporate oxadiazole or pyrazole rings, respectively, to improve target selectivity and metabolic stability .

Physicochemical Properties

Property Target Compound CYM-5442 GDC-0879
Solubility DMSO-soluble DMSO-soluble DMSO-soluble
LogP (Predicted) ~2.8 ~3.5 ~3.1
Hydrogen Bond Donors 2 3 3

Structural and Crystallographic Insights

  • The bromine atom in the target compound facilitates crystallographic studies by enhancing electron density contrast, as seen in related brominated indene derivatives .
  • Analogues like (1S,2S)-2-benzyl-2,3-dihydro-1H-inden-1-ol derivatives use bromine for absolute configuration determination via X-ray diffraction .

Biological Activity

2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 212.09 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, particularly derivatives with a bromo substituent. For instance, compounds similar to this compound exhibited significant antibacterial activity against various strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These findings suggest that the presence of the bromo group enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. For example, one study reported MIC values for related compounds against Candida albicans and Fusarium oxysporum:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 μM
Fusarium oxysporum56.74 - 222.31 μM

These results indicate a promising antifungal profile that warrants further investigation .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Protein Synthesis : Compounds with similar structures have been shown to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects.
  • Biofilm Disruption : Some derivatives exhibit moderate to good antibiofilm activity against resistant strains such as MRSA, suggesting potential applications in treating biofilm-associated infections .

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial efficacy of various bromo-substituted compounds against clinical isolates of MRSA and found that certain derivatives significantly inhibited biofilm formation at concentrations as low as 0.007 mg/mL .
  • Anticancer Activity Investigation :
    • A study focusing on the anticancer potential of indene derivatives indicated that some exhibited cytotoxic effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values suggesting potent antiproliferative activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.